N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 3-chlorobenzylthio group and at the 2-position with a methyl-linked 4-(N,N-dimethylsulfamoyl)benzamide moiety. The dimethylsulfamoyl group improves solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-[[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S2/c1-24(2)30(26,27)16-8-6-14(7-9-16)18(25)21-11-17-22-23-19(28-17)29-12-13-4-3-5-15(20)10-13/h3-10H,11-12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZWNKKLBDHHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorobenzylthio group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, often in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the dimethylsulfamoylbenzamide moiety: This can be accomplished through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Bases: Sodium hydride, potassium carbonate.
Coupling reagents: EDCI, DCC.
Major Products
Sulfoxides and sulfones: From oxidation of the thioether group.
Amines: From reduction of nitro groups.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Variations
Thiadiazole vs. Oxadiazole Derivatives
- N-[5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (): Replacing the oxadiazole with a thiadiazole ring alters electronic properties.
- Target Compound : The oxadiazole core offers stronger dipole interactions, which may enhance antifungal activity against pathogens like Candida albicans .
Substituent Modifications on the Oxadiazole Ring
Aryl/Alkyl Groups:
- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide): The 4-methoxyphenyl group increases electron density, improving solubility but reducing membrane permeability. Demonstrated antifungal IC₅₀ of 12.5 µg/mL against C. albicans .
- Molecular weight = 457.3 g/mol .
- Target Compound : The 3-chlorobenzylthio group balances lipophilicity (ClogP ≈ 3.2) and steric bulk, optimizing target engagement in hydrophobic pockets .
Heterocyclic Additions:
Sulfamoyl Benzamide Modifications
Biological Activity
N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS No. 941985-72-4) is a synthetic compound that incorporates a thioether linkage and an oxadiazole ring, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 467.0 g/mol. The structural features include:
- Oxadiazole Ring : Known for diverse biological activities.
- Thioether Linkage : May enhance interaction with biological targets.
- Dimethylsulfamoyl Group : Potentially increases solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antifungal and antidepressant properties.
Antifungal Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antifungal activity. For instance:
- Mechanism : The oxadiazole moiety appears to disrupt fungal cell wall synthesis or function.
- Case Study : A related compound demonstrated fungicidal activity against Cryptococcus neoformans with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL .
Antidepressant Activity
The antidepressant potential of compounds similar to this compound has also been investigated:
- Forced Swimming Test (FST) : In vivo studies using the FST model showed significant reductions in immobility duration, suggesting antidepressant effects.
- Binding Affinity : Compounds in this class exhibited high affinity for serotonin receptors (5-HT1A), indicating a possible mechanism for their antidepressant activity .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antifungal | Disruption of cell wall synthesis | |
| Antidepressant | Interaction with serotonin receptors | |
| Potential Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
-
Antifungal Efficacy :
- A study demonstrated that related oxadiazole compounds showed selective antifungal activity against various strains, including dermatophytes and yeasts. The compounds were tested using microbroth dilution methods.
- Antidepressant Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
